Thalidomide-5'-O-C6-acid
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Overview
Description
Thalidomide-5’-O-C6-acid is a derivative of thalidomide, a compound historically known for its teratogenic effects but also for its therapeutic applications in treating multiple myeloma and leprosy. Thalidomide-5’-O-C6-acid is particularly significant in the field of targeted protein degradation, where it serves as a building block for degrader molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-O-C6-acid involves the modification of the thalidomide molecule to introduce a carboxylic acid group at the 5’ position. This is typically achieved through a series of organic reactions, including nitration, reduction, and hydrolysis. The specific conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods: Industrial production of Thalidomide-5’-O-C6-acid follows a similar synthetic route but on a larger scale. The process is designed to be cost-effective and environmentally friendly, often involving continuous flow reactors and automated systems to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-5’-O-C6-acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitro group in the thalidomide structure can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid site.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of activating agents like carbodiimides.
Major Products: The major products formed from these reactions include various thalidomide derivatives with modified functional groups, which can be further utilized in medicinal chemistry and drug development .
Scientific Research Applications
Thalidomide-5’-O-C6-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Employed in the development of probes for studying protein interactions and cellular processes.
Medicine: Integral in the design of targeted protein degraders, which are used to selectively degrade disease-causing proteins.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other bioactive compounds
Mechanism of Action
The mechanism of action of Thalidomide-5’-O-C6-acid involves its binding to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation is a powerful approach for eliminating disease-causing proteins and has significant therapeutic potential .
Comparison with Similar Compounds
Lenalidomide: Another thalidomide derivative with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: A more potent derivative used in the treatment of multiple myeloma.
Iberdomide: A newer derivative with promising applications in hematological malignancies.
Uniqueness: Thalidomide-5’-O-C6-acid is unique due to its specific modification at the 5’ position, which allows for the conjugation of various functional groups. This makes it a versatile building block for designing targeted protein degraders and other bioactive molecules .
Properties
Molecular Formula |
C20H22N2O7 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
7-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyheptanoic acid |
InChI |
InChI=1S/C20H22N2O7/c23-16-9-8-15(18(26)21-16)22-19(27)13-7-6-12(11-14(13)20(22)28)29-10-4-2-1-3-5-17(24)25/h6-7,11,15H,1-5,8-10H2,(H,24,25)(H,21,23,26) |
InChI Key |
HTRKTFQTJGMMTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCC(=O)O |
Origin of Product |
United States |
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